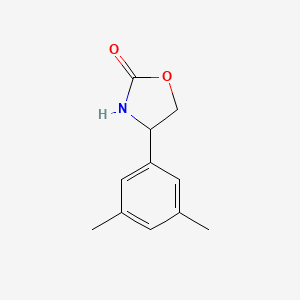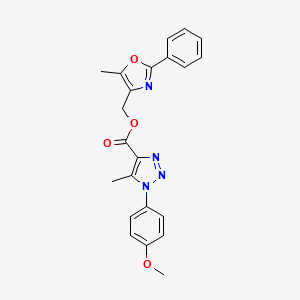
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that features a pyridazine ring, a piperidine ring, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the furan ring: This step might involve a coupling reaction.
Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction might yield amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)carbamate
- 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)thiourea
Uniqueness
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c22-18-6-2-1-5-17(18)19-7-8-20(26-25-19)27-11-9-15(10-12-27)24-21(28)23-14-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRRBNAVQYOUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)

![4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2723204.png)
![1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine](/img/structure/B2723205.png)
![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)



![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)


